molecular formula C24H20FN3O5S B2978999 ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-68-3

ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2978999
CAS No.: 851949-68-3
M. Wt: 481.5
InChI Key: VNENZNYURNYZLY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, a heterocyclic scaffold known for its versatility in medicinal chemistry. The core structure features a fused thiophene and pyridazine ring system, with substitutions at positions 3 and 5 contributing to its pharmacological profile. Key structural features include:

  • Position 3: A 4-fluorophenyl group, which enhances hydrophobic interactions and metabolic stability .
  • Ester group: The ethyl carboxylate at position 1 modulates solubility and bioavailability.

The compound’s synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, as seen in analogous protocols . Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-3-32-24(31)20-18-13-34-22(26-21(29)14(2)33-17-7-5-4-6-8-17)19(18)23(30)28(27-20)16-11-9-15(25)10-12-16/h4-14H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNENZNYURNYZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxid

Biological Activity

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of specific receptor targets. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a thieno ring fused to a pyridazine moiety, which is significant for its biological activity. The presence of a fluorophenyl group and a phenoxypropanamide substituent enhances its pharmacological potential.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈F N₃ O₃ S

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Adenosine A1 Receptor Modulation

Research indicates that this compound acts as an allosteric modulator of the adenosine A1 receptor (A1AR). Allosteric modulation can enhance or inhibit the receptor's activity without directly competing with the endogenous ligand (adenosine), suggesting potential applications in treating conditions related to A1AR dysregulation, such as heart diseases and neurodegenerative disorders.

2. Antimicrobial Activity

Preliminary studies have shown that compounds within the thieno[3,4-d]pyridazine class exhibit antimicrobial properties. This compound has demonstrated effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent .

3. Anticancer Properties

Some derivatives of thieno[3,4-d]pyridazines have been investigated for their anticancer activities. While specific data on this compound is limited, structural analogs have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. Further research is needed to elucidate the specific mechanisms involved for this compound .

Case Studies

A few case studies have highlighted the biological implications of similar compounds:

Case Study 1: Modulation of A1AR

In a study examining the pharmacological effects of thieno[3,4-d]pyridazine derivatives on A1AR, researchers found that compounds with similar structures significantly altered receptor signaling pathways, leading to improved cardiac function in animal models.

Case Study 2: Antimicrobial Screening

Another study screened various thieno[3,4-d]pyridazine derivatives for antimicrobial activity against clinical isolates. The results indicated that some compounds exhibited potent activity against Gram-positive bacteria and showed lower toxicity profiles compared to traditional antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectivenessReferences
A1AR ModulationPositive modulation
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer PropertiesPromising in vitro results

Comparison with Similar Compounds

Key Structural Variations

The following analogs (Table 1) highlight modifications at positions 3 and 5, which influence physicochemical and biological properties:

Table 1: Structural Comparison of Thieno[3,4-d]Pyridazine Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Notable Features
Target Compound 4-Fluorophenyl 2-Phenoxypropanamido 553.56 (calculated) Flexible phenoxypropionamide spacer; moderate lipophilicity
Analog 1 4-(Trifluoromethyl)phenyl 3-Phenylpropanamido 579.56 (calculated) Increased hydrophobicity (CF₃ group); rigid phenylpropanamido linker
Analog 2 4-Fluorophenyl (2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enamido 553.56 (calculated) Electron-rich trimethoxyphenyl group; conjugated double bond enhances planarity
Analog 3 4-Fluorophenyl 4-Fluorobenzamido 489.44 (calculated) Rigid benzamido group; higher polarity due to dual fluorine atoms

Analysis of Substituent Effects

  • Position 3 Substituents: The 4-fluorophenyl group (common in all analogs) likely contributes to π-π stacking and metabolic resistance .
  • Position 5 Substituents: Target Compound: The 2-phenoxypropanamido group introduces a flexible ether-oxygen linker, enabling adaptable binding to target proteins. Analog 1: The 3-phenylpropanamido group lacks an ether linkage, reducing flexibility and possibly limiting conformational diversity . Analog 2: The trimethoxyphenylpropenamido substituent enhances electron density, favoring interactions with polar binding pockets (e.g., kinase ATP sites) .

Hypothesized Pharmacological Implications

  • Target Compound: Balanced lipophilicity and flexibility may optimize blood-brain barrier penetration or kinase inhibition, as seen in related chromenone derivatives .
  • Analog 2 : The trimethoxyphenyl group could mimic tyrosine or serine residues, making it a candidate for kinase or protease inhibition .
  • Analog 3: High polarity may limit bioavailability but improve solubility for intravenous formulations .

Methodological Considerations

Structural elucidation of these compounds relies on techniques like X-ray crystallography, where software such as SHELX refines ring puckering parameters (e.g., Cremer-Pople coordinates for conformational analysis ). Synthetic routes often employ cross-coupling reactions, as demonstrated in patent examples .

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